

SR 43845: A Technical Guide to its Role in Blood Pressure Regulation

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Compound of Interest

Compound Name: SR 43845

Cat. No.: B1681100

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This in-depth technical guide explores the function and mechanism of **SR 43845**, a potent renin inhibitor, in the regulation of blood pressure. The following sections detail its effects, the underlying signaling pathways, and the experimental protocols used to elucidate its activity.

Core Concept: Inhibition of the Renin-Angiotensin System

SR 43845 exerts its antihypertensive effects by directly targeting renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) cascade.^{[1][2]} Renin, an enzyme produced by the kidneys, cleaves angiotensinogen to form angiotensin I.^{[1][2]} This is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE).^{[1][2]} By inhibiting renin, **SR 43845** effectively blocks the entire downstream cascade, leading to reduced angiotensin II levels, vasodilation, and a subsequent decrease in blood pressure.^[3]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of **SR 43845** on mean blood pressure and plasma renin activity (PRA) as observed in conscious, sodium-replete cynomolgus monkeys (*Macaca fascicularis*).

Table 1: Effect of **SR 43845** Infusion on Mean Blood Pressure^[4]

Infusion Dose (µg/kg/min)	Duration (min)	Baseline Mean BP (mmHg ± SEM)	Maximal Reduction in Mean BP (mmHg ± SEM)
0.33	30	110 ± 5	Not specified, but initiated a notable effect
3.3	30	110 ± 5	Not specified
33	30	110 ± 5	14 ± 1
100	30	110 ± 5	22 ± 2
200	30	110 ± 5	No further reduction beyond 100 µg/kg/min dose

Table 2: Effect of **SR 43845** on Plasma Renin Activity (PRA)[\[4\]](#)

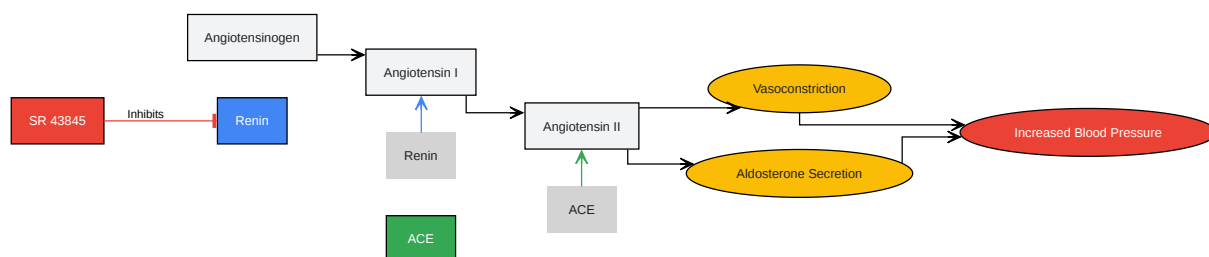
Infusion Dose (µg/kg/min)	Effect on PRA
0.33	90% inhibition
3.3	Not specified
33	Not specified
100	Not specified
200	Not specified

Table 3: Comparative Effects of **SR 43845** and Captopril on Blood Pressure[\[4\]](#)

Compound	Infusion Dose (µg/kg/min)	Baseline Mean BP (mmHg ± SEM)	Reduction in Mean BP (mmHg ± SEM)
SR 43845	33	114 ± 4	14 ± 1
Captopril	33	114 ± 4	14 ± 1
Captopril	200 (approx. 6x higher)	103 ± 5	16 ± 2

Signaling Pathways

The following diagram illustrates the Renin-Angiotensin System and the point of inhibition by **SR 43845**.



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Caption: The Renin-Angiotensin System cascade and the inhibitory action of **SR 43845** on renin.

Experimental Protocols

In Vivo Assessment of Antihypertensive Activity

A common protocol for evaluating the in vivo efficacy of renin inhibitors like **SR 43845** involves the use of conscious, chronically instrumented non-human primates, such as cynomolgus

monkeys (*Macaca fascicularis*).^[4]

1. Animal Model and Surgical Preparation:

- Adult male or female cynomolgus monkeys are used.
- Animals are chronically instrumented under general anesthesia. This involves the implantation of catheters in a femoral artery and vein for direct blood pressure measurement and drug infusion, respectively.
- A recovery period of at least one week is allowed post-surgery.

2. Experimental Setup:

- Monkeys are placed in restraining chairs in a quiet, isolated room.
- The arterial catheter is connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
- The venous catheter is connected to an infusion pump.

3. Dosing and Administration:

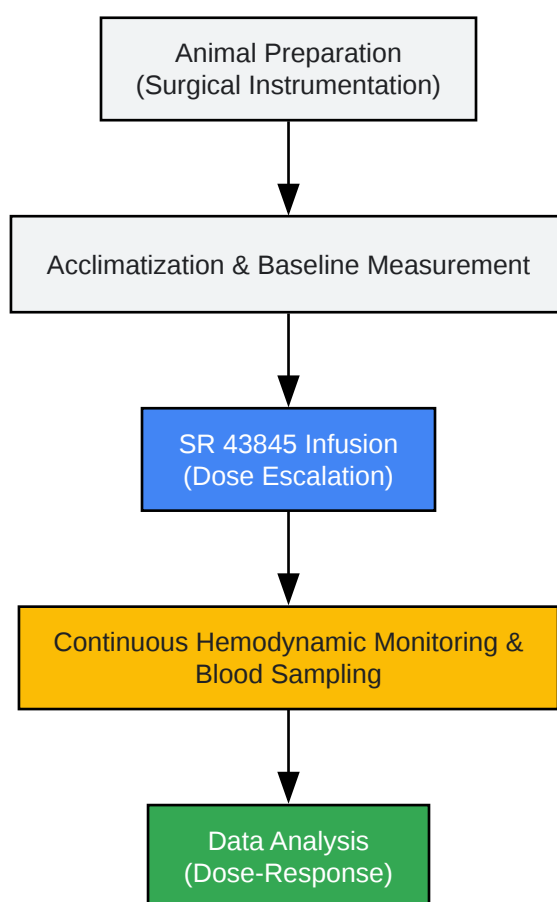
- A baseline period of at least 30 minutes is recorded to establish stable hemodynamic parameters.
- **SR 43845** is dissolved in a suitable vehicle (e.g., saline).
- The drug is administered as a continuous intravenous infusion at varying doses (e.g., 0.33, 3.3, 33, 100, and 200 µg/kg/min) for a set duration, typically 30 minutes for each dose.^[4]
- A sufficient washout period is allowed between escalating doses if administered to the same animal.

4. Data Collection and Analysis:

- Mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate are continuously recorded.

- Blood samples are collected from the arterial line at baseline and at various time points during and after drug infusion for the measurement of plasma renin activity.
- The maximal change in blood pressure from baseline is calculated for each dose.
- Dose-response curves are generated to determine the potency and efficacy of the compound.

The following diagram outlines the general workflow for this in vivo experimental protocol.



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Caption: General workflow for the in vivo assessment of **SR 43845**'s effect on blood pressure.

In Vitro Renin Inhibition Assay

Fluorometric assays are commonly employed for the in vitro screening and characterization of renin inhibitors.

1. Principle:

- The assay utilizes a synthetic peptide substrate that is a mimic of angiotensinogen. This substrate is labeled with a fluorophore and a quencher in close proximity.
- In its intact state, the quencher suppresses the fluorescence of the fluorophore.
- Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity.
- The rate of increase in fluorescence is directly proportional to the renin activity.
- The presence of a renin inhibitor, such as **SR 43845**, will decrease the rate of substrate cleavage and thus reduce the fluorescence signal.

2. Materials:

- Recombinant human renin
- Fluorogenic renin substrate
- Assay buffer
- Test compound (**SR 43845**) and a known renin inhibitor as a positive control (e.g., Aliskiren) [\[5\]](#)[\[6\]](#)
- 96-well microplate
- Fluorescence microplate reader

3. Procedure:

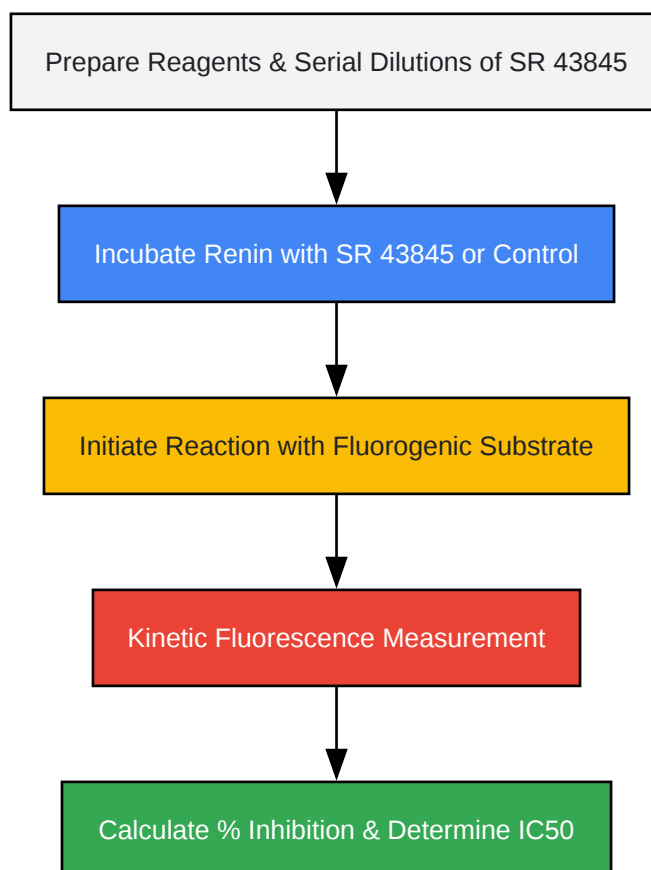
- The test compound (**SR 43845**) is serially diluted to various concentrations.
- In a microplate, the assay buffer, renin, and the test compound (or vehicle control) are combined and pre-incubated.
- The reaction is initiated by the addition of the fluorogenic substrate.

- The fluorescence intensity is measured kinetically over time at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm).[5]

4. Data Analysis:

- The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve.
- The percentage of inhibition for each concentration of **SR 43845** is calculated relative to the vehicle control.
- The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model. **SR 43845** has a reported IC₅₀ of 10⁻¹¹ mol/l for human and primate plasma renin.[4]

The following diagram illustrates the workflow for the in vitro renin inhibitor screening assay.



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Caption: Workflow for an in vitro fluorometric renin inhibitor screening assay.

Measurement of Plasma Renin Activity (PRA)

The activity of renin in plasma samples is typically determined by measuring the rate of angiotensin I generation.

1. Principle:

- Plasma samples are incubated at 37°C in the presence of angiotensinase inhibitors to prevent the degradation of angiotensin I.
- During incubation, endogenous renin in the plasma cleaves angiotensinogen to produce angiotensin I.
- The reaction is stopped, and the amount of angiotensin I generated is quantified using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[7][8][9]}

2. Procedure (General):

- Blood is collected in tubes containing an anticoagulant (e.g., EDTA).
- Plasma is separated by centrifugation at low temperatures to prevent cryoactivation of prorenin.^[9]
- The plasma sample is divided into two aliquots. One is kept at a low temperature (e.g., 4°C) to serve as a baseline control, while the other is incubated at 37°C for a specific period.
- After incubation, the generated angiotensin I is quantified in both aliquots.
- The PRA is calculated as the difference in angiotensin I concentration between the incubated and baseline samples, expressed as the amount of angiotensin I generated per unit of time (e.g., ng/mL/h).

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